molecular formula C23H19ClN4O5S B2819696 Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537664-49-6

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2819696
CAS No.: 537664-49-6
M. Wt: 498.94
InChI Key: ZZANMYVURWTKRN-UHFFFAOYSA-N
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Description

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic core substituted with a 2-chlorobenzyl thioether, a 4-nitrophenyl group, a methyl ester, and a ketone moiety. This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . Its structural complexity arises from the pyrido-pyrimidine scaffold, which allows for extensive functionalization to modulate electronic, steric, and solubility properties.

Properties

CAS No.

537664-49-6

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.94

IUPAC Name

methyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19ClN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29)

InChI Key

ZZANMYVURWTKRN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure features a pyrido[2,3-d]pyrimidine core, which is modified with various functional groups that contribute to its biological activities. This article will explore the compound's synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include the use of solvents like dimethylformamide (DMF) and ethanol under controlled temperature and time conditions to optimize yields and purity. The synthetic pathway often includes the introduction of the chlorobenzylthio group and the nitrophenyl substituent, which are critical for its biological properties.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. It is believed to inhibit specific enzymes involved in cell proliferation, potentially affecting pathways associated with cancer progression. The mechanism of action likely involves binding to molecular targets that modulate enzymatic activity.

Anti-inflammatory Activity

Research on related pyrimidine derivatives has shown that compounds with similar structures can exhibit anti-inflammatory effects. For instance, certain derivatives have been reported to suppress cyclooxygenase (COX) activity effectively:

CompoundIC50 (μmol)TargetReference
Compound 50.04 ± 0.09COX-2
Compound 60.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

These findings suggest that this compound may also possess similar anti-inflammatory properties.

Antibacterial Activity

In vitro studies have indicated that related compounds exhibit antibacterial properties against various microorganisms. For example:

CompoundActivity AgainstZone of Inhibition (mm)
Compound 6(c)E. coli and P. aeruginosaSignificant inhibition observed
Control (standard antibiotic)Various strainsHigher inhibition than tested compounds

The presence of electron-withdrawing groups like nitro at the para position enhances reactivity and antibacterial efficacy .

Structure–Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

  • Heterocyclic Core : The pyrido[2,3-d]pyrimidine structure is essential for its interaction with biological targets.
  • Substituents : The chlorobenzylthio and nitrophenyl groups enhance lipophilicity and reactivity.
  • Functional Groups : Variations in functional groups can lead to different biological activities; for instance, introducing thio or nitro groups has been linked to increased antibacterial activity .

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds within the same chemical class:

  • Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activities. Results showed promising anti-inflammatory effects comparable to standard drugs like Celecoxib .
  • Antibacterial Evaluation : Another study assessed several derivatives for their antibacterial properties against common pathogens. Compounds with thio and nitro substitutions demonstrated enhanced activity against E. coli and Pseudomonas aeruginosa .

Scientific Research Applications

The compound Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits a range of potential applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrido-pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Compounds containing nitrophenyl groups are often investigated for their antimicrobial properties. The presence of both the nitrophenyl and thioether functionalities in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Study:
Research conducted on related thioether compounds revealed potent antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications in the thioether group could significantly affect antimicrobial efficacy .

Neuroprotective Effects

Given the increasing interest in neuroprotective agents for treating neurodegenerative diseases, compounds similar to this one are being evaluated for their ability to protect neuronal cells from oxidative stress and inflammation.

Case Study:
A recent investigation into pyrido-pyrimidine derivatives found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic roles in conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neuronal cultures

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on ActivityReference
Nitrophenyl GroupEnhances antimicrobial efficacy
Thioether LinkageContributes to cytotoxicity
Pyrido-Pyrimidine CoreAssociated with neuroprotective effects

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several pyrimidine and pyrido-pyrimidine derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound Pyrido[2,3-d]pyrimidine 2-Chlorobenzyl thio, 4-nitrophenyl, methyl ester, methyl ~529.96* Not reported Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano 386.42 243–246 Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene, phenyl, ethyl ester 521.60 154–155 Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, diethyl ester 533.50 243–245 Not reported
5-(4-Chlorophenyl)-benzo-thiazolo-pyrido-pyrimidine-6-carbonitrile (6) Benzo-thiazolo-pyrido-pyrimidine 4-Chlorophenyl, thioxo, cyano ~439.91* Not reported Not reported
CCR4 antagonist trisubstituted pyrimidines (e.g., 6c, 12a, 12b) Pyrimidine Amide, aryl, and alkyl groups ~350–450 Not reported IC~50~: 0.064–0.077 μM (CCR4 inhibition)

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from thiazolo-pyrimidine (e.g., 11a ) and tetrahydroimidazo-pyridine (e.g., 1l ) derivatives. In contrast, thiazolo-pyrimidine derivatives (e.g., 11a) exhibit a sulfur-containing fused ring, which may improve metabolic stability compared to purely nitrogen-based systems .

Substituent Effects :

  • The 4-nitrophenyl group in the target compound and 1l introduces strong electron-withdrawing effects, which could enhance interactions with hydrophobic pockets in enzymes or receptors.
  • The 2-chlorobenzyl thioether in the target compound is unique compared to the benzylidene (11a ) or thiouracil (12 ) moieties in analogs. This substituent may influence solubility and oxidative stability.
  • Ester groups (methyl in the target, ethyl in 1l ) are common in these derivatives, facilitating prodrug strategies or modulating lipophilicity.

Crystallographic and Conformational Insights :

  • The pyrimidine ring in related compounds (e.g., thiazolo-pyrimidine in ) exhibits puckering (flattened boat conformation), which may affect molecular packing and solubility . Similar puckering is likely in the target compound.
  • Hydrogen-bonding patterns observed in barbiturates (e.g., N–H⋯O chains in ) suggest that the ketone and ester groups in the target compound could participate in intermolecular interactions, influencing crystal morphology .

Pharmacological Potential

  • Thiazolo-pyrimidines (e.g., 11a ) and benzo-thiazolo-pyrido-pyrimidines (e.g., 6 ) are explored as kinase inhibitors or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization and functionalization. A common approach includes refluxing precursors (e.g., substituted pyrimidines) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures. For example, refluxing at 110–120°C for 8–10 hours achieves cyclization, followed by recrystallization in ethyl acetate/ethanol (3:2) for purification .
  • Key Parameters : Solvent choice (polar aprotic solvents like DMF improve solubility), temperature control (prevents side reactions), and catalyst selection (e.g., palladium for cross-coupling reactions) .

Q. How is the molecular structure confirmed post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., pyrimidine ring puckering deviations up to 0.224 Å) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; aromatic proton splitting in ¹H NMR) .
  • Mass spectrometry : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ ions .

Q. What initial biological assays are recommended to assess bioactivity?

  • In vitro enzyme inhibition : Screen against kinases (e.g., casein kinase 2) using fluorescence-based assays. IC₅₀ values <10 µM indicate potential .
  • Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying conditions be resolved?

  • Case Study : A 78% yield is reported using sodium acetate in acetic acid , but lower yields (50–60%) occur with weaker bases.
  • Resolution :

  • Design of Experiments (DoE) : Vary catalyst concentration, solvent polarity, and reaction time to identify optimal parameters .
  • HPLC monitoring : Track intermediate formation to pinpoint yield-limiting steps .

Q. What computational methods predict target interactions and selectivity?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets. Focus on π-π stacking between the 4-nitrophenyl group and hydrophobic residues .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Q. How to analyze stereochemical outcomes in synthesis?

  • X-ray data : Resolve chiral centers (e.g., C5 in pyrimidine rings) and compare torsion angles with DFT-optimized structures .
  • Chiral HPLC : Separate enantiomers using amylose-based columns and polar mobile phases .

Q. What strategies enhance selectivity in enzyme inhibition?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen bonding with catalytic lysine residues in kinases .
  • Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

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